Propionate de fluticasone

Vue d'ensemble

Description

Le propionate de fluticasone est un glucocorticoïde synthétique utilisé principalement pour ses propriétés anti-inflammatoires. Il est couramment employé dans le traitement de l'asthme, de la rhinite allergique et de diverses affections cutanées telles que l'eczéma et le psoriasis . Ce composé agit en réduisant l'inflammation et en supprimant la réponse immunitaire, ce qui le rend efficace pour gérer les symptômes associés à ces affections.

Applications De Recherche Scientifique

Fluticasone propionate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving glucocorticoids and their synthetic pathways.

Biology: Researchers study its effects on cellular processes and immune response modulation.

Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory and dermatological conditions.

Industry: Fluticasone propionate is a key ingredient in various pharmaceutical formulations, including inhalers, nasal sprays, and topical creams

Mécanisme D'action

- Fluticasone propionate is a synthetic glucocorticoid used to treat asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis .

- Fluticasone propionate works through an unknown mechanism to affect various cell types and mediators of inflammation .

- It likely activates GRs, leading to the inhibition of nuclear factor kappa B (NF-κB) and lung eosinophilia in rats .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

Fluticasone propionate interacts with various biomolecules. It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .

Cellular Effects

Fluticasone propionate has a wide range of inhibitory effects on multiple cell types (e.g., mast cell, eosinophil, neutrophil, macrophages, and lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, and cytokines) involved in inflammation . It reduces the invasion of airway epithelial cells by Streptococcus pneumoniae and Haemophilus influenzae through its effect on platelet-activating factor receptor .

Molecular Mechanism

It activates glucocorticoid receptors and inhibits lung eosinophilia in rats . It is a highly selective agonist at the glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors .

Temporal Effects in Laboratory Settings

Fluticasone propionate has been shown to have a rapid, potent, and prolonged inhibitory effect on GATA-3, a key mediator of allergic diseases . It inhibits nuclear translocation of GATA-3 and expression of Th2 cytokines . The drug is cleared rapidly by metabolism, with a total blood clearance equivalent to hepatic blood flow .

Dosage Effects in Animal Models

In an experimental model of feline asthma, fluticasone propionate administered at dosages of 44, 110, or 220 microg q 12h reduced airway eosinophilia by 74%, 82%, or 81%, respectively . None of the dose regimens tested caused hypothalamic-pituitary-adrenal axis suppression .

Metabolic Pathways

Fluticasone propionate is cleared from hepatic metabolism by cytochrome P450 3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .

Transport and Distribution

The volume of distribution of intravenous fluticasone propionate is 4.2L/kg . A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 577L following intravenous administration .

Subcellular Localization

Fluticasone propionate inhibits nuclear translocation of GATA-3, a key mediator of allergic diseases . This suggests that fluticasone propionate may localize to the nucleus of cells where it exerts its effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du propionate de fluticasone implique plusieurs étapes, commençant par la préparation de l'intermédiaire acide thioïque. Cet intermédiaire est ensuite alkylé pour produire du this compound . Le processus implique généralement le traitement d'un composé 17β-[(N,N-diméthylcarbamoyl)thio]carbonyl dans une solution contenant un alcool et un hydroxyde de métal alcalin ou un hydroxyde de métal alcalino-terreux. La solution est ensuite traitée pour séparer la partie aqueuse, et un acide est ajouté pour obtenir l'intermédiaire acide thioïque .

Méthodes de production industrielle : La production industrielle du this compound implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le propionate de fluticasone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour sa synthèse et sa modification.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants.

Produits principaux : Le principal produit de ces réactions est le this compound lui-même, ainsi que divers intermédiaires et sous-produits qui sont généralement éliminés lors de la purification .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant les glucocorticoïdes et leurs voies de synthèse.

Biologie : Les chercheurs étudient ses effets sur les processus cellulaires et la modulation de la réponse immunitaire.

Médecine : Il est largement utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des affections respiratoires et dermatologiques.

Industrie : Le this compound est un ingrédient clé dans diverses formulations pharmaceutiques, notamment les inhalateurs, les sprays nasaux et les crèmes topiques

5. Mécanisme d'Action

Le this compound exerce ses effets en activant les récepteurs des glucocorticoïdes, ce qui conduit à l'inhibition de divers médiateurs inflammatoires tels que les cytokines, les chimiokines et les prostaglandines . Cette activation entraîne la suppression de la réponse immunitaire et la réduction de l'inflammation. Le composé inhibe également l'éosinophilie pulmonaire, ce qui est bénéfique pour la gestion de l'asthme .

Comparaison Avec Des Composés Similaires

Le propionate de fluticasone est souvent comparé à d'autres glucocorticoïdes tels que le furoate de fluticasone, la budésonide et le furoate de mométasone . Bien que tous ces composés partagent des propriétés anti-inflammatoires similaires, le this compound est unique en raison de sa forte puissance et de son affinité spécifique pour les récepteurs. Cela le rend particulièrement efficace pour traiter les affections inflammatoires graves avec une absorption systémique minimale .

Composés Similaires :

- Furoate de fluticasone

- Budésonide

- Furoate de mométasone

- Dipropionate de béclométhasone

Le this compound se distingue par sa structure moléculaire spécifique, qui améliore son affinité de liaison aux récepteurs des glucocorticoïdes, conduisant à une gestion plus efficace des symptômes .

Propriétés

Key on ui mechanism of action |

Fluticasone propionate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. Fluticasone propionate activates glucocorticoid receptors and inhibits lung eosinophilia in rats. |

|---|---|

Numéro CAS |

80474-14-2 |

Formule moléculaire |

C25H31F3O5S |

Poids moléculaire |

500.6 g/mol |

Nom IUPAC |

[(9R,10S,13S,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |

Clé InChI |

WMWTYOKRWGGJOA-KXBWIIEKSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |

SMILES isomérique |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |

SMILES canonique |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |

Apparence |

Solid powder |

melting_point |

261-273 °C |

Key on ui other cas no. |

80474-14-2 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Insoluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cutivate Flixonase Flixotide Flonase Flovent Flovent HFA fluticasone fluticasone propionate HFA, Flovent Propionate, Fluticasone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

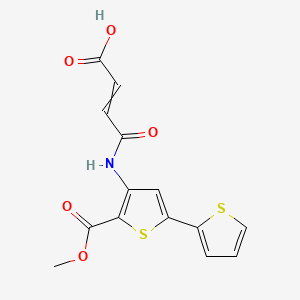

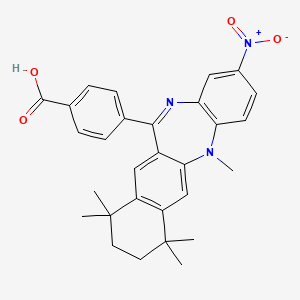

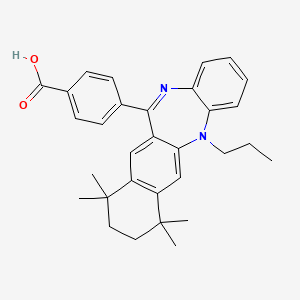

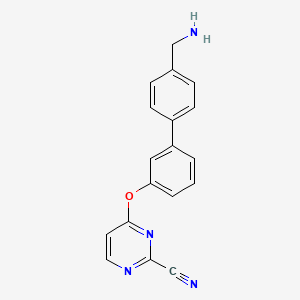

Feasible Synthetic Routes

Q1: How does fluticasone propionate exert its anti-inflammatory effects?

A: Fluticasone propionate exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor in the cytoplasm. [] This binding leads to the inhibition of inflammatory mediators, including cytokines and chemokines, ultimately reducing airway inflammation. []

Q2: What makes fluticasone propionate more potent than other corticosteroids like budesonide?

A: Research indicates that fluticasone propionate exhibits a higher binding affinity for the glucocorticoid receptor compared to budesonide. [] Moreover, its greater lipophilicity contributes to enhanced tissue penetration and retention, leading to increased potency. []

Q3: How quickly can patients expect to experience therapeutic benefits after starting fluticasone propionate?

A: Studies show that the initial therapeutic effects of fluticasone propionate are typically observed within 1-2 weeks of starting treatment. []

Q4: What is the evidence supporting the efficacy of fluticasone propionate in asthma management?

A: Numerous clinical trials demonstrate the effectiveness of fluticasone propionate in reducing asthma symptoms, improving lung function (as measured by FEV1), decreasing bronchial hyperreactivity, and minimizing the need for rescue medications. []

Q5: Is fluticasone propionate effective in treating both seasonal and perennial allergic rhinitis?

A: Yes, extensive clinical trials confirm the efficacy of intranasal fluticasone propionate in controlling nasal symptoms associated with both seasonal and perennial allergic rhinitis. []

Q6: What is the molecular formula and weight of fluticasone propionate?

A: Fluticasone propionate has the molecular formula C25H31F3O5S and a molecular weight of 500.6 g/mol. []

Q7: Is there any spectroscopic data available for fluticasone propionate?

A: HPLC methods employing UV detection at a wavelength of 236 nm are commonly used to detect and quantify fluticasone propionate. [] This suggests a characteristic UV absorption peak around this wavelength.

Q8: How is fluticasone propionate absorbed and metabolized?

A: Fluticasone propionate primarily undergoes absorption from the lungs after inhalation, with minimal oral bioavailability due to extensive first-pass metabolism in the liver. [] CYP3A4 plays a key role in its metabolism. []

Q9: Does the route of administration influence the systemic bioavailability of fluticasone propionate?

A: Yes, the systemic bioavailability of fluticasone propionate differs depending on the route of administration. Inhaled fluticasone propionate exhibits lower systemic exposure compared to oral administration due to direct delivery to the lungs and high first-pass metabolism in the liver. [, ]

Q10: Are there any known drug interactions associated with fluticasone propionate?

A: Yes, fluticasone propionate is primarily metabolized by the CYP3A4 enzyme. Co-administration with strong CYP3A4 inhibitors, such as ritonavir or lopinavir, can elevate fluticasone propionate plasma levels, potentially increasing the risk of systemic side effects like adrenal suppression. [, ]

Q11: Does fluticasone propionate impact the hypothalamic-pituitary-adrenal (HPA) axis?

A: While generally considered safe, long-term use or high doses of fluticasone propionate may suppress the HPA axis in some individuals. [, ] Monitoring for potential adrenal suppression, especially at higher doses, is crucial.

Q12: What are the common adverse effects associated with fluticasone propionate?

A: The most frequently reported adverse effects of fluticasone propionate are generally localized and mild, including nasal dryness, burning sensation, epistaxis, and headache. []

Q13: Is there a risk of adrenal suppression with fluticasone propionate use?

A: While fluticasone propionate generally exhibits low systemic bioavailability, prolonged use, especially at higher doses, may lead to adrenal suppression in some individuals. [, ] Regular monitoring of adrenal function is essential, particularly during long-term therapy.

Q14: What is the significance of micronization in fluticasone propionate formulations?

A: Micronization of fluticasone propionate enhances its delivery to the lungs by reducing particle size, thereby improving its deposition in the airways and increasing its therapeutic efficacy. []

Q15: Are there specific analytical techniques for characterizing fluticasone propionate particles?

A: Particle size analysis and scanning electron microscopy (SEM) are valuable tools for characterizing the size, morphology, and distribution of micronized fluticasone propionate particles, ensuring optimal delivery and efficacy. []

Q16: How does fluticasone propionate compare to beclomethasone dipropionate in terms of efficacy and safety?

A: Clinical trials suggest that fluticasone propionate demonstrates comparable or superior efficacy to beclomethasone dipropionate in controlling asthma and allergic rhinitis symptoms. [, ] Furthermore, fluticasone propionate may be associated with a lower risk of systemic side effects.

Q17: Are there any emerging alternative therapies for conditions treated with fluticasone propionate?

A: Ongoing research explores novel therapies for asthma and allergic rhinitis, including biologics targeting specific inflammatory pathways. These advancements hold promise for personalized treatment approaches and improved patient outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)